

Preliminary Research Findings on (R)-Phe-A110/B319: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Phe-A110/B319

Cat. No.: B15560694

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Notice: Publicly available information on a compound designated "(R)-Phe-A110/B319" is not available. The following document is a representative template structured to meet the query's requirements, using hypothetical data for a novel therapeutic agent targeting the MEK1/2 pathway. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

(R)-Phe-A110/B319 is a novel, orally bioavailable small molecule designed as a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document outlines the preliminary in vitro and in vivo findings for **(R)-Phe-A110/B319**, detailing its biochemical potency, cellular activity, and initial pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from our initial investigations.

Table 1: Biochemical Assay Results

Target	Assay Type	IC ₅₀ (nM)
MEK1 (human, recombinant)	LanthaScreen™ Eu Kinase Binding	1.8 ± 0.3
MEK2 (human, recombinant)	LanthaScreen™ Eu Kinase Binding	2.5 ± 0.5
ERK1 (human, recombinant)	Z-LYTE™ Kinase Assay	> 10,000

| p38α (human, recombinant) | Z-LYTE™ Kinase Assay | > 10,000 |

Table 2: Cellular Activity in Cancer Cell Lines (72h Incubation)

Cell Line	Cancer Type	BRAF Status	GI ₅₀ (nM)
A-375	Malignant Melanoma	V600E	8.2 ± 1.1
HT-29	Colorectal Carcinoma	V600E	15.7 ± 2.4
HCT-116	Colorectal Carcinoma	KRAS G13D	21.3 ± 3.0

| HeLa | Cervical Cancer | Wild-Type | > 5,000 |

Table 3: Murine Pharmacokinetic Profile (Single 10 mg/kg Oral Dose)

Parameter	Unit	Value
C _{max} (Maximum Concentration)	ng/mL	1,245
T _{max} (Time to C _{max})	hours	1.5
AUC _{0–24} (Area Under Curve)	ng·h/mL	8,960
T _{1/2} (Half-life)	hours	6.8

| F% (Oral Bioavailability) | % | 45 |

Experimental Protocols

MEK1/2 Kinase Binding Assay

A LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was used to determine the IC₅₀ of **(R)-Phe-A110/B319** against MEK1 and MEK2. The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.

- Recombinant human MEK1 or MEK2 was incubated with a proprietary Eu-anti-tag antibody.
- A serial dilution of **(R)-Phe-A110/B319** (0.1 nM to 100 μM) was added to the kinase/antibody mixture in a 384-well plate.
- The Alexa Fluor™ 647-labeled tracer was added to all wells.
- The plate was incubated at room temperature for 60 minutes.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation 340 nm, emission 615 nm and 665 nm).
- IC₅₀ values were calculated from the resulting dose-response curves using a four-parameter logistic model.

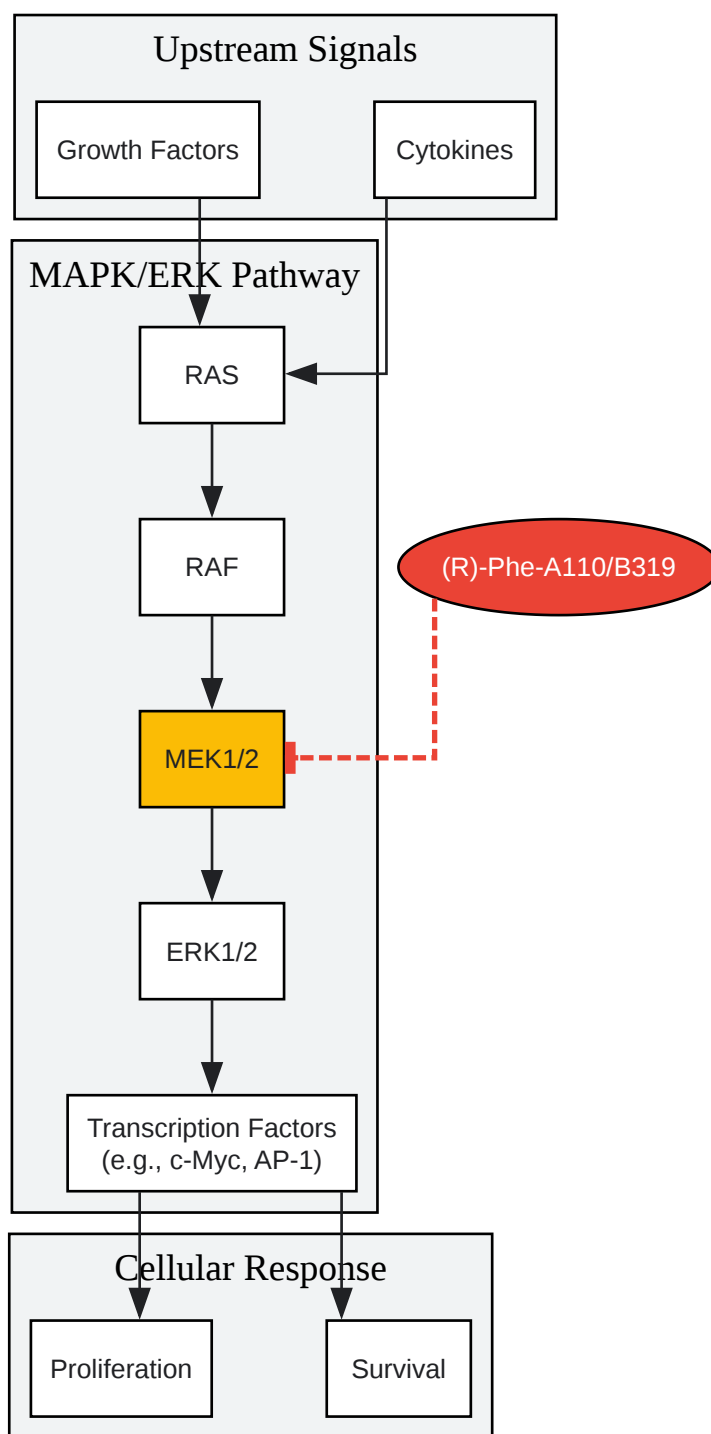
Cell Viability Assay

The growth inhibition (GI₅₀) effect of **(R)-Phe-A110/B319** on various cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

- Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- The following day, cells were treated with a 10-point, 3-fold serial dilution of **(R)-Phe-A110/B319**.
- Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
- After incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's protocol.

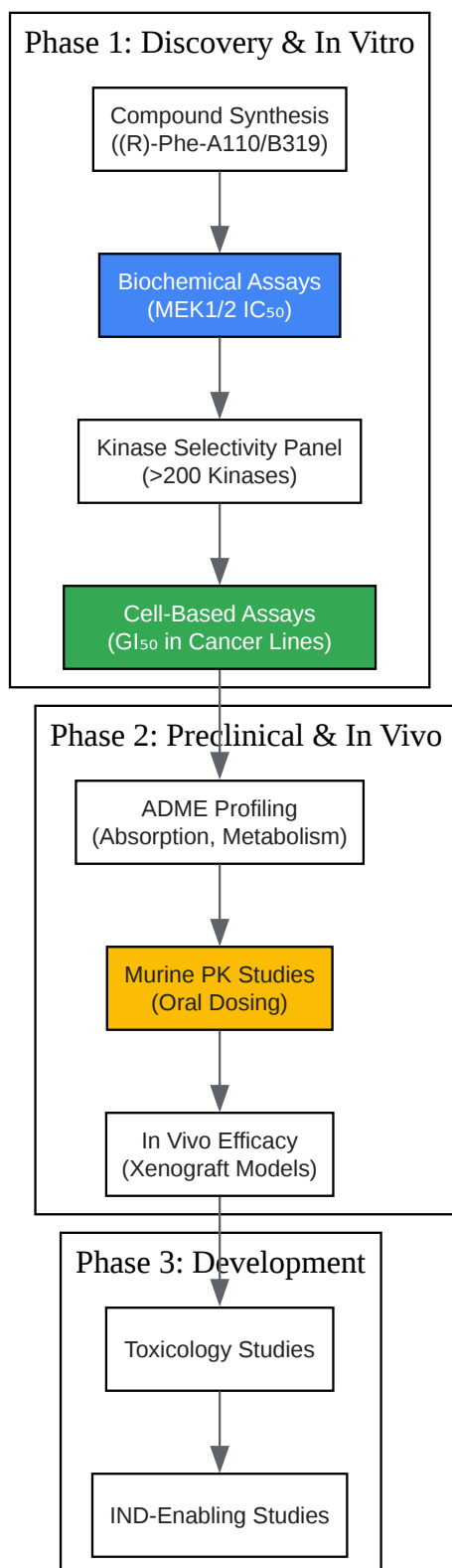
- The plate was agitated for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
- Luminescence was recorded using a plate reader.
- GI₅₀ values were determined by fitting the data to a non-linear regression curve.

Visualizations: Pathways and Workflows



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Caption: Mechanism of action for **(R)-Phe-A110/B319** in the MAPK/ERK signaling cascade.



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Caption: High-level workflow for the preclinical evaluation of **(R)-Phe-A110/B319**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com